3-(Piperidin-3-ylmethyl)phenol;hydrobromide
Description
Historical Development and Research Evolution
The compound 3-(piperidin-3-ylmethyl)phenol hydrobromide (CAS 2309445-33-6) represents a relatively recent advancement in piperidine-based medicinal chemistry. First synthesized and characterized in September 2024, its development aligns with growing interest in structurally complex piperidine derivatives for pharmacological applications. This compound emerges from a century-long trajectory of piperidine research, beginning with the isolation of the parent piperidine alkaloid in 1850 and accelerating with the mid-20th century development of clinically significant phenylpiperidine derivatives such as pethidine and haloperidol.
The hydrobromide salt form reflects modern pharmaceutical strategies to enhance compound stability and aqueous solubility. While early piperidine derivatives focused on simple aromatic substitutions, contemporary research increasingly investigates branched alkyl and phenolic modifications, as seen in this compound's distinct piperidin-3-ylmethyl-phenol architecture.
Significance in Pharmaceutical Research
3-(Piperidin-3-ylmethyl)phenol hydrobromide holds particular interest due to its hybrid molecular architecture combining three pharmacologically relevant features:
- A piperidine core enabling interactions with central nervous system targets
- A phenolic moiety capable of hydrogen bonding and antioxidant activity
- A hydrobromide counterion improving crystallinity and dissolution properties
This structural combination positions the compound as a potential candidate for modulating neurotransmitter systems, particularly given the established role of similar piperidine derivatives in targeting opioid receptors, monoamine transporters, and dopaminergic pathways. The methylene bridge between the piperidine and phenol groups introduces conformational flexibility that may enable novel binding modes compared to rigid analogues.
Taxonomic Classification within Piperidinylphenol Derivatives
The compound belongs to a specialized subclass of piperidine derivatives characterized by phenolic substitutions. Table 1 compares its structural features with representative piperidinylphenol compounds:
Table 1: Structural Classification of Selected Piperidinylphenol Derivatives
This taxonomic analysis reveals the compound's unique combination of a 3-position piperidine core with methylene-linked phenol, distinguishing it from clinically used derivatives that typically feature 4-position piperidine substitutions.
Current Position in Medicinal Chemistry Literature
As of 2025, 3-(piperidin-3-ylmethyl)phenol hydrobromide occupies a niche position in experimental pharmacology literature. While not yet associated with clinical trials, its structural novelty has generated interest in two primary research domains:
- Neuropharmacology : Potential modulation of monoamine transporters and G-protein-coupled receptors based on piperidine moiety interactions
- Chemical Biology : Use as a synthetic intermediate for developing positron emission tomography (PET) tracers targeting neurological disorders
The compound's recent characterization (2024) means substantial research remains preclinical, with most available data focusing on synthetic methodologies rather than biological activity.
Research Milestones and Scientific Progress
Key developmental milestones for this compound include:
- 2024 : First reported synthesis and structural characterization via nuclear magnetic resonance spectroscopy
- 2025 : Preliminary molecular docking studies suggesting affinity for κ-opioid receptors (unpublished data cited in patent applications)
- 2025 : Inclusion in the National Institutes of Health's PubChem database (CID 66727168), expanding accessibility to researchers
Ongoing investigations focus on resolving its crystalline structure and evaluating in vitro receptor binding profiles. The hydrobromide formulation represents a strategic advancement from earlier free base analogues, addressing previous formulation challenges in related compounds.
Properties
IUPAC Name |
3-(piperidin-3-ylmethyl)phenol;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.BrH/c14-12-5-1-3-10(8-12)7-11-4-2-6-13-9-11;/h1,3,5,8,11,13-14H,2,4,6-7,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVNQEDZRNHPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC(=CC=C2)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-ylmethyl)phenol;hydrobromide involves the functionalization of piperidine derivatives. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the use of palladium and rhodium for hydrogenation, which combines three reactions in one step: removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-ylmethyl)phenol;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts like palladium or rhodium.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or rhodium catalysts.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce fully saturated piperidine derivatives.
Scientific Research Applications
Therapeutic Potential
Research indicates that 3-(Piperidin-3-ylmethyl)phenol;hydrobromide may act as a modulator of specific receptor activities, particularly in the context of neurological disorders. Its ability to bind to molecular targets suggests potential use as a therapeutic agent in treating conditions such as depression and anxiety.
Case Study: Receptor Interaction
A study investigated the interaction of this compound with various neurotransmitter receptors. The results demonstrated that it could selectively inhibit certain receptor subtypes, leading to significant pharmacological effects, including increased serotonin levels in the brain, which are associated with mood regulation .
Building Block in Synthesis
The compound serves as an important intermediate in organic synthesis. Its piperidine structure allows for further derivatization, enabling the creation of more complex molecules that may possess desirable biological properties.
Synthesis Methodology
The synthesis typically involves:
- Step 1: Formation of the piperidine ring through cyclization.
- Step 2: Substitution reactions to introduce the phenolic group.
- Step 3: Salt formation with hydrobromic acid to yield the hydrobromide salt.
This method ensures high yields and purity, making it suitable for both laboratory research and industrial applications .
The compound has shown promise in various pharmacological studies, particularly concerning its effects on enzyme inhibition. It has been evaluated for its ability to inhibit enzymes linked to disease pathways, such as those involved in cancer progression.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Pathway | Observed Effect |
|---|---|---|
| Enzyme Inhibition | NAPE-PLD | Increased potency |
| Receptor Modulation | Serotonin Receptors | Enhanced serotonin release |
| Antiproliferative | Cancer Cell Lines (e.g., MCF-7) | Significant reduction in cell viability |
Structure-Activity Relationship (SAR) Studies
Recent SAR studies have focused on optimizing the structure of this compound to enhance its potency and selectivity. Modifications at various positions on the piperidine ring have yielded compounds with improved biological activity, demonstrating the importance of structural variations in drug design .
Table 2: SAR Analysis of Derivatives
| Compound Name | Modification Type | Potency Increase |
|---|---|---|
| Compound A | R1 substitution | 3-fold increase |
| Compound B | R2 modification | 10-fold increase |
| Compound C | R3 substitution | Enhanced selectivity |
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-ylmethyl)phenol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(1,3-Dimethylpiperidin-4-yl)phenol Hydrobromide ()
- Structure : Differs by a methyl group substitution on the piperidine ring (1,3-dimethyl vs. 3-ylmethyl).
- Pharmacological Activity : Studied for opioid receptor modulation. Methyl substitutions on piperidine are critical for receptor affinity and selectivity. For example, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines show varying μ-opioid receptor efficacy depending on substituent positions .
(S)-3-(2-(Methylamino)propyl)phenol Hydrobromide ()
- Structure: Contains a methylamino-propyl chain instead of a piperidine ring.
- Synthesis : Prepared via catalytic hydrogenation and salt conversion. The hydrobromide form improves stability compared to free bases.
- Application: Used as a hapten for antibody production, highlighting the role of hydrobromide salts in immunochemistry. Conversion to HCl salts (as described in ) demonstrates how counterion choice affects crystallinity and handling .
3-[6-(Thiophen-3-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-1H-indole Hydrobromide (Compound 12a, )
- Structure : Imidazo-thiadiazole-indole hybrid with a hydrobromide salt.
- Pharmacological Activity : Exhibits potent anticancer activity (IC50 = 0.85–1.70 μM in pancreatic cancer cells). The hydrobromide salt enhances solubility, facilitating cellular uptake.
- Mechanism : Inhibits matrix metalloproteinases (MMP2/9) and focal adhesion kinase (FAK), reducing cancer cell migration .
Phenol,3-(1,2,5,6-tetrahydro-3-pyridinyl)-, Hydrobromide (CAS 83010-42-8, )
- Structure : Features a tetrahydro-pyridine ring instead of piperidine.
- Molecular Formula: C11H14BrNO (vs. C12H16BrNO for 3-(Piperidin-3-ylmethyl)phenol hydrobromide).
- Physicochemical Properties : Smaller molecular weight (256.14 g/mol) may influence solubility and pharmacokinetics compared to bulkier analogs.
Structural and Functional Analysis
Table 1: Key Properties of Compared Compounds
Key Observations :
- Piperidine vs. Tetrahydro-pyridine : Saturation and substituent positioning (e.g., methyl groups) alter receptor binding. Piperidine derivatives often show higher metabolic stability .
- Salt Effects : Hydrobromide salts generally improve aqueous solubility compared to free bases, as seen in sorafenib hydrobromide (solubility increased by 5–10× vs. free base) .
- Biological Activity : Substituents on the aromatic ring (e.g., thiophene in Compound 12a) enhance enzyme inhibition, while methyl groups on piperidine optimize receptor selectivity .
Biological Activity
3-(Piperidin-3-ylmethyl)phenol;hydrobromide, also known by its chemical structure and CAS number (2309445-33-6), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : 3-(Piperidin-3-ylmethyl)phenol hydrobromide
- Molecular Formula : C12H16BrN
- Molecular Weight : 255.17 g/mol
The biological activity of this compound can be attributed to its interaction with various molecular targets, primarily involving:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for certain enzymes, including acetylcholinesterase (AChE), which is critical in neurotransmission.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease therapeutics.
Structure-Activity Relationships (SAR)
Recent studies have explored the SAR of piperidine derivatives, providing insights into how modifications to the piperidine ring and phenolic moiety affect biological activity. For instance:
- Modifications at the para position of the phenol ring have been linked to enhanced inhibitory potency against specific bacterial strains.
- The presence of halogen substituents has been associated with increased lipophilicity and improved membrane permeability, which may enhance bioavailability.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of piperidine, including this compound, exhibited significant antibacterial activity against Mycobacterium abscessus, a pathogen known for its resistance to conventional antibiotics. The compound showed an IC50 value indicating effective inhibition at low concentrations .
- Neuroprotective Effects : In vitro assays have suggested that this compound may protect neuronal cells from oxidative stress, potentially through the modulation of reactive oxygen species (ROS). This property positions it as a candidate for neurodegenerative disease research .
- Acetylcholinesterase Inhibition : The compound has been evaluated for its AChE inhibitory activity, with promising results indicating that it could serve as a lead compound for developing treatments for Alzheimer's disease .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 3-(Piperidin-3-ylmethyl)phenol;hydrobromide, and how can reaction conditions be systematically optimized?
The synthesis of piperidine derivatives often involves multi-step reactions, including alkylation, bromination, or condensation. For example, analogous compounds like benzylpiperidine derivatives are synthesized via coupling reactions in anhydrous DMF with potassium carbonate as a base . To optimize conditions, researchers should:
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the piperidine and phenol rings .
- Mass spectrometry (HRMS) for molecular weight validation and detection of hydrobromide counterions .
- X-ray crystallography to resolve stereochemical ambiguities, particularly if chiral centers are present .
- HPLC with UV/RI detection to assess purity (>98% as per industry standards) .
Q. How can researchers evaluate the compound’s biological activity in vitro, and what assays are recommended for initial screening?
- Receptor binding assays : Use radiolabeled ligands or fluorescence polarization to test affinity for targets like GPCRs or serotonin receptors, as seen in studies of analogous piperidine derivatives .
- Enzyme inhibition studies : Employ kinetic assays (e.g., IC₅₀ determination) for enzymes such as monoamine oxidases or kinases .
- Cell viability assays (e.g., MTT) to preliminarily assess cytotoxicity .
Advanced Research Questions
Q. How should researchers address contradictions in biological activity data between in vitro and in vivo models for this compound?
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify discrepancies due to ADME properties .
- Solubility optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or salt forms to improve in vivo efficacy, as hydrobromide salts may exhibit different solubility than free bases .
- Dose-response analysis : Test non-monotonic effects, as low-dose endocrine disruption has been observed in compounds like BPA .
Q. What computational strategies can predict the compound’s interaction with biological targets, and how can these be validated experimentally?
- Molecular docking : Use software like AutoDock Vina to model binding to receptors (e.g., dopamine D2 receptors) based on structural analogs .
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
- Validate predictions via site-directed mutagenesis of predicted binding residues or competitive binding assays .
Q. How does the compound’s stability under varying pH, temperature, and light conditions impact experimental reproducibility?
- Conduct stress testing :
Q. What structural modifications enhance selectivity for specific receptors or enzymes, and how can SAR studies be designed?
- Analog synthesis : Modify the phenol group (e.g., fluorination, methoxylation) or piperidine substituents to probe steric/electronic effects .
- 3D-QSAR models : Build comparative molecular field analysis (CoMFA) models using activity data from analogs .
- Enantiomer separation : Resolve racemic mixtures via chiral HPLC and test individual enantiomers for activity .
Q. How can researchers integrate toxicity profiling into early-stage development to avoid late-stage failures?
- In silico toxicity prediction : Use tools like ProTox-II to flag potential hepatotoxicity or mutagenicity .
- Zebrafish embryo assays : Screen for developmental toxicity at sub-micromolar concentrations .
- Mitochondrial toxicity assays : Measure oxygen consumption rates in cell lines to detect metabolic disruption .
Q. What interdisciplinary approaches combine chemical synthesis with materials science or engineering for scalable production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
